molecular formula C14H17NO3 B2770832 ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate CAS No. 16381-43-4

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate

Cat. No.: B2770832
CAS No.: 16381-43-4
M. Wt: 247.294
InChI Key: CHRRRAKWNZUILO-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its indole core structure, which is substituted with ethoxy, methyl, and carboxylate groups

Scientific Research Applications

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of various chemicals and materials.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future directions of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” could involve further exploration of its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically occurs under mild conditions and results in the formation of the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with different substituents.

    Ethyl 2-methylindole-3-carboxylate: A compound with a similar core structure but different functional groups.

Properties

IUPAC Name

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-17-10-6-7-12-11(8-10)9(3)13(15-12)14(16)18-5-2/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRRRAKWNZUILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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